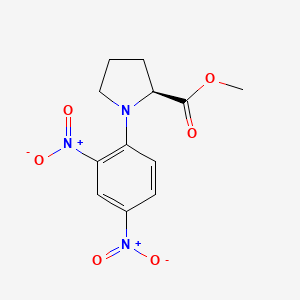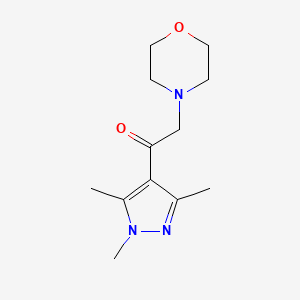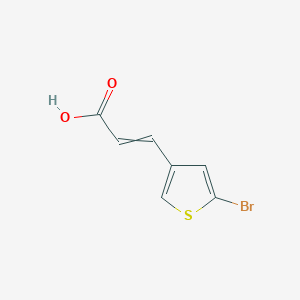
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is a chemical compound that features a pyrazole ring substituted with ethyl and methyl groups, and a morpholine ring attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable ethanone derivative in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound is similar but lacks the morpholine ring, which may affect its solubility and reactivity.
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine: This compound has an amine group instead of the ethanone moiety, leading to different chemical properties and applications.
Uniqueness
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-(1-ethyl-3-methylpyrazol-4-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H19N3O2/c1-3-15-8-11(10(2)13-15)12(16)9-14-4-6-17-7-5-14/h8H,3-7,9H2,1-2H3 |
Clave InChI |
SPPZZOPLILRMLA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)C(=O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)

![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)









